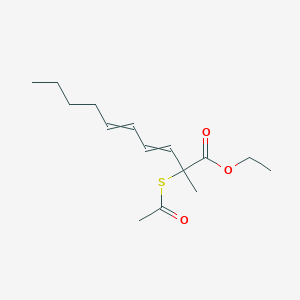

Ethyl 2-(acetylsulfanyl)-2-methyldeca-3,5-dienoate

Description

Ethyl 2-(acetylsulfanyl)-2-methyldeca-3,5-dienoate is a synthetic organic compound characterized by a deca-3,5-dienoate backbone with a methyl group and an acetylsulfanyl (thioester) substituent at the C2 position. This structure combines a conjugated diene system with sulfur-based functional groups, making it a candidate for applications in organic synthesis, pharmaceuticals, or agrochemicals.

Properties

CAS No. |

646517-85-3 |

|---|---|

Molecular Formula |

C15H24O3S |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

ethyl 2-acetylsulfanyl-2-methyldeca-3,5-dienoate |

InChI |

InChI=1S/C15H24O3S/c1-5-7-8-9-10-11-12-15(4,19-13(3)16)14(17)18-6-2/h9-12H,5-8H2,1-4H3 |

InChI Key |

OFDCFDIFJQFGAA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC=CC(C)(C(=O)OCC)SC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylsulfanyl)-2-methyldeca-3,5-dienoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions usually involve heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylsulfanyl)-2-methyldeca-3,5-dienoate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the sulfanyl group into a sulfoxide or sulfone.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The acetylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(acetylsulfanyl)-2-methyldeca-3,5-dienoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of fragrances and flavorings due to its ester functionality.

Mechanism of Action

The mechanism by which Ethyl 2-(acetylsulfanyl)-2-methyldeca-3,5-dienoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The acetylsulfanyl group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. The ester group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Hexa-3,5-dienoate Derivatives

Ethyl (3E,5E)-6-phenylhexa-3,5-dienoate ()

- Molecular Formula : C₁₄H₁₆O₂

- Key Features :

Ethyl (3E,5E)-2-benzamido-6-phenylhexa-3,5-dienoate ()

Sulfur-Containing Agrochemicals ()

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester feature sulfonylurea groups attached to triazine rings. While distinct from the target compound’s acetylsulfanyl group, these examples highlight sulfur’s versatility in agrochemical design:

- Functional Group Comparison: Sulfonylurea (Agrochemicals): Acts as acetolactate synthase inhibitors, disrupting plant growth .

- Structural Divergence : The target compound lacks the triazine backbone but shares ester linkages, which influence solubility and bioavailability.

Biological Activity

Ethyl 2-(acetylsulfanyl)-2-methyldeca-3,5-dienoate, identified by CAS number 646517-85-3, is a compound with significant biological activity. This article reviews its chemical properties, biological effects, and potential applications based on the latest research findings.

The molecular formula of this compound is , with a molecular weight of approximately 284.414 g/mol. The compound's structure consists of a deca-3,5-dienoate backbone modified with an acetylsulfanyl group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄O₃S |

| Molecular Weight | 284.414 g/mol |

| LogP | 3.89050 |

| PSA | 68.67000 Ų |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections.

Antioxidant Activity

The compound has demonstrated significant antioxidant activity in several assays. Its ability to scavenge free radicals contributes to its potential role in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have reported that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, indicating its potential use in managing inflammatory conditions.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of various compounds, including this compound. Results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL .

- Antioxidant Potential : In a comparative study on antioxidant activities published in Food Chemistry, this compound was shown to possess higher radical scavenging activity than traditional antioxidants like ascorbic acid .

- Anti-inflammatory Mechanisms : Research conducted by Zhang et al. (2024) highlighted the compound's ability to reduce inflammation in a murine model of arthritis. The study noted a significant decrease in paw swelling and inflammatory markers following treatment with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.